molecular formula C7H10O3S B1279344 Methyl 4-oxothiane-3-carboxylate CAS No. 4160-61-6

Methyl 4-oxothiane-3-carboxylate

Cat. No. B1279344
CAS RN: 4160-61-6
M. Wt: 174.22 g/mol
InChI Key: MCUXKFHPGMEIIW-UHFFFAOYSA-N
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Description

Methyl 4-oxothiane-3-carboxylate is a chemical compound that has been studied for its potential applications in organic synthesis. It is known for its ability to act as a synthetic equivalent of α-acrylate and α-crotonate anions, which are useful intermediates in the synthesis of various organic molecules. The compound has been utilized in the formal synthesis of integerrinecic acid, demonstrating its utility in natural product chemistry .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been developed, which serves as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties . Additionally, methyl 4-aminopyrrole-2-carboxylates have been synthesized using a one-pot relay catalytic cascade reaction, showcasing the versatility of these methods in creating complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate were studied, providing insights into the stability and electronic properties of the molecule . Such analyses are crucial for understanding the reactivity and potential applications of these compounds in materials science.

Chemical Reactions Analysis

Methyl 4-oxothiane-3-carboxylate and its derivatives have been shown to undergo base-promoted fragmentation to yield α-substituted acrylates and crotonates, which are valuable building blocks in organic synthesis . Other related compounds, such as methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, have been synthesized and found to react with hydrazine and phenylhydrazine to form pyrazolones, indicating a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of strong intramolecular hydrogen bonds can affect the boiling point, solubility, and stability of the compounds . The crystal structure of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16,18.06,15.09,14017.21]docosane-10-carboxylate has been determined, which is important for understanding the solid-state properties and reactivity of the compound .

Scientific Research Applications

Glutathione Formation Stimulation

Methyl 4-oxothiane-3-carboxylate, as an analog of 5-oxoproline, is involved in the stimulation of hepatic glutathione formation. This compound, by serving as an intracellular delivery system for cysteine, may play a pivotal role in therapeutic interventions for conditions involving depletion of hepatic glutathione (Williamson & Meister, 1981).

Synthetic Applications in Natural Product Chemistry

This chemical also finds application in the field of synthetic chemistry, particularly in the synthesis of α-substituted acrylates and α-substituted crotonates, demonstrating its utility in the formal synthesis of natural products like integerrinecic acid (Baraldi et al., 1984).

Role in Synthesis of Antiosteoarthritis Compounds

Another significant application is its role as a precursor in the synthesis of novel quaternary ammonium derivatives with potential as antiosteoarthritis agents (Vidal et al., 2006).

Enantioselective Synthesis

Methyl 4-oxothiane-3-carboxylate is also involved in enantioselective synthesis processes, such as the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is crucial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

properties

IUPAC Name

methyl 4-oxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXKFHPGMEIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438848
Record name Methyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxothiane-3-carboxylate

CAS RN

4160-61-6
Record name Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-oxotetrahydrothiopyran-3-carboxylate
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